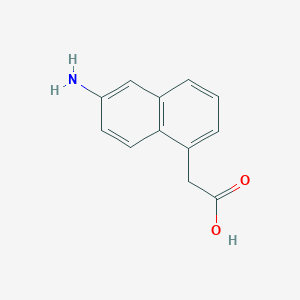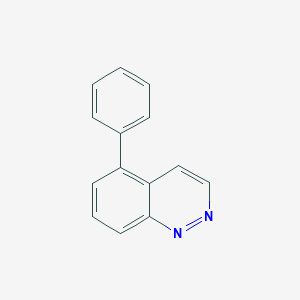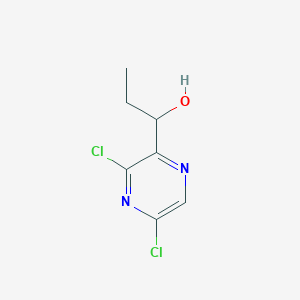
2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine is an organic compound with the molecular formula C7H10ClN3S. It belongs to the class of pyrimidine derivatives, which are known for their wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound features a pyrimidine ring substituted with a chlorine atom at the 6-position, a methylthio group at the 2-position, and an ethanamine group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with an appropriate amine under controlled conditions. One common method involves the use of sodium ethoxide in ethanol at room temperature, which results in the formation of the desired compound with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, ensuring high purity and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while the ethanamine group can undergo reduction to form the corresponding amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide in ethanol, amines, thiols.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products
Substitution: Various substituted pyrimidines.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine has numerous applications in scientific research:
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar structure but with an ethoxy group instead of an ethanamine group.
6-Chloro-2-methylthiopyrimidin-4-ylamine: Similar structure but with an amine group instead of an ethanamine group.
Palbociclib: A pyrimidine-based drug used in cancer therapy.
Uniqueness
2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methylthio group, and ethanamine group makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H10ClN3S |
|---|---|
Poids moléculaire |
203.69 g/mol |
Nom IUPAC |
2-(6-chloro-2-methylsulfanylpyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C7H10ClN3S/c1-12-7-10-5(2-3-9)4-6(8)11-7/h4H,2-3,9H2,1H3 |
Clé InChI |
GHXIAWNNRYWXSJ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=CC(=N1)Cl)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


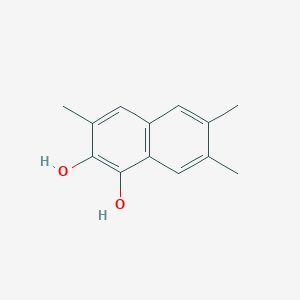


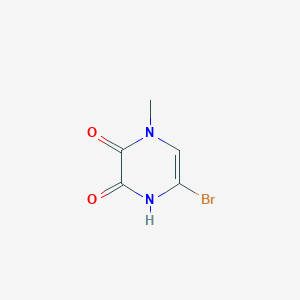
![3-Azaspiro[5.5]undecan-3-amine hydrochloride](/img/structure/B11897521.png)

